LPA5 Antagonist 1 vs. Compound 65: Direct Potency and Solubility Comparison from the Same SAR Study
In the same publication that characterized the isoquinolone series, LPA5 antagonist 1 (Compound 66) demonstrated a 2.1-fold lower IC50 than its closest structural analog Compound 65 in hLPA5 calcium mobilization assays, while Compound 65 was noted for higher aqueous solubility [1]. This intra-study comparison eliminates inter-laboratory variability and enables direct assessment of the potency-solubility trade-off.
| Evidence Dimension | hLPA5 calcium mobilization inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Compound 65 (LPA5 antagonist 2): 69 nM |
| Quantified Difference | 2.1-fold lower IC50 (more potent) |
| Conditions | hLPA5-expressing cells, calcium mobilization assay, 0-10 μM concentration range |
Why This Matters
The 2.1-fold potency advantage reduces the mass of compound required per experiment and may lower the risk of off-target effects at higher concentrations, while the trade-off in aqueous solubility informs formulation strategy selection.
- [1] Zhang DH, Decker AM, Woodhouse K, et al. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. European Journal of Medicinal Chemistry. 2022;243:114741. View Source
